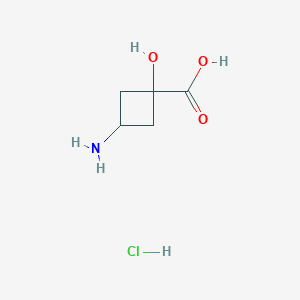

3-Amino-1-hydroxycyclobutane-1-carboxylic acid hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

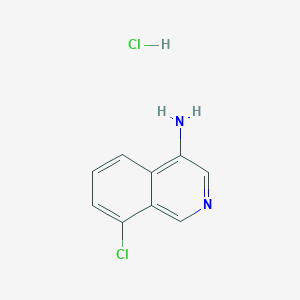

3-Amino-1-hydroxycyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2418722-56-0 . It has a molecular weight of 167.59 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO3.ClH/c6-3-1-5(9,2-3)4(7)8;/h3,9H,1-2,6H2,(H,7,8);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties, such as solubility, melting point, or specific optical rotation, were not available in the sources I found.Aplicaciones Científicas De Investigación

Tumor Imaging and Radiosynthesis Applications One significant application of a derivative of this compound is in tumor imaging using positron emission tomography (PET). The non-natural amino acid anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) shows promise in this area. Research has led to improved synthesis methods for the precursor of anti-[18F]FACBC, demonstrating high stereoselectivity and suitability for large-scale preparations. An automated radiosynthesis process has also been developed, providing anti-[18F]FACBC in good yield, which is a critical step towards its routine production for human use (McConathy et al., 2003).

Synthetic Methodology and Applications in Chemistry The synthesis of various derivatives of 2-aminocyclobutane-1-carboxylic acid, which closely relates to the compound , has been explored. These syntheses involve endo-selective photocycloaddition reactions and regioselective ring opening, providing insights into the structural and chemical properties of these compounds. Such research opens up possibilities for their use in more complex organic syntheses and applications in medicinal chemistry (Chang et al., 2018).

Potential in Neutron Capture Therapy A boronated aminocyclobutane carboxylic acid derivative was synthesized for potential use in neutron capture therapy, a promising cancer treatment method. This synthesis is modeled after the unnatural amino acid, 1-aminocyclobutane carboxylic acid, known for high uptake in brain tumors. Such developments indicate the compound's potential in targeted cancer therapies (Kabalka & Yao, 2003).

Development of Rigid Analogues for Biomedical Research Research has also been conducted on the synthesis of rigid analogues of beta-peptides containing derivatives of 2-aminocyclobutane-1-carboxylic acid. This research is significant for understanding the role of the cyclobutane ring in promoting structure in these molecules, which has implications for designing peptides and peptide mimetics with specific structural properties (Izquierdo et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-1-5(9,2-3)4(7)8;/h3,9H,1-2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWZNPSMASNJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-hydroxycyclobutane-1-carboxylic acid;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)

![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)

![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)

![2-Chloro-N-[1-(6-methoxypyridin-2-yl)propyl]acetamide](/img/structure/B2963207.png)